KDSR Substrate Affinity: 3-Ketodihydrosphingosine Exhibits 5-Fold Higher Affinity than C20 Homolog
The compound demonstrates a Michaelis constant (Km) of 0.003 mM for 3-dehydrosphinganine reductase (EC 1.1.1.102), indicating high-affinity substrate recognition [1]. In direct comparison, the C20 chain-length analog (S)-2-amino-1-hydroxyeicosane-3-one exhibits a 10-fold higher Km of 0.03 mM, while the generic descriptor (S)-2-amino-1-hydroxyoctadecan-3-one (which may represent the same compound or a closely related isomer) shows an intermediate Km of 0.015 mM [1]. This 5- to 10-fold difference in affinity directly impacts the reliability of kinetic assays: substitution with a longer-chain analog would significantly underestimate enzyme turnover rates or lead to misinterpretation of inhibition data [1].
| Evidence Dimension | Michaelis constant (Km) for 3-dehydrosphinganine reductase |
|---|---|
| Target Compound Data | Km = 0.003 mM |
| Comparator Or Baseline | (S)-2-amino-1-hydroxyeicosane-3-one (C20 analog): Km = 0.03 mM; (S)-2-amino-1-hydroxyoctadecan-3-one: Km = 0.015 mM |
| Quantified Difference | 5-fold lower Km vs. C20 analog; 10-fold lower vs. C20 analog; 5-fold lower vs. generic C18 descriptor |
| Conditions | pH 7.5, 37°C, recombinant enzyme (EC 1.1.1.102) |
Why This Matters
The substantially lower Km ensures that this compound is the kinetically preferred substrate for KDSR, enabling accurate and sensitive measurement of enzyme activity in high-throughput screening or inhibitor studies.
- [1] BRENDA Enzyme Database. EC 1.1.1.102 - 3-dehydrosphinganine reductase. Accessed April 2026. Available from: https://www.brenda-enzymes.info/enzyme.php?ecno=1.1.1.102. View Source
